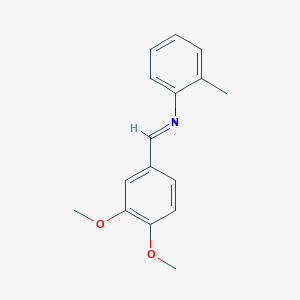

N-(3,4-Dimethoxybenzylidene)-O-toluidine

CAS No.: 120592-04-3

Cat. No.: VC16036639

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 120592-04-3 |

|---|---|

| Molecular Formula | C16H17NO2 |

| Molecular Weight | 255.31 g/mol |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)methanimine |

| Standard InChI | InChI=1S/C16H17NO2/c1-12-6-4-5-7-14(12)17-11-13-8-9-15(18-2)16(10-13)19-3/h4-11H,1-3H3 |

| Standard InChI Key | XPUDSOZEVRVJAG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1N=CC2=CC(=C(C=C2)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3,4-Dimethoxybenzylidene)-O-toluidine belongs to the Schiff base family, featuring an imine bond () bridging a 3,4-dimethoxybenzaldehyde-derived fragment and o-toluidine. The o-toluidine component introduces steric hindrance due to the methyl group adjacent to the amine, influencing the compound’s conformational dynamics. The methoxy groups at the 3- and 4-positions of the aromatic ring enhance electron density, potentially modulating redox properties and intermolecular interactions .

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)methanimine |

| Molecular Formula | |

| Molecular Weight | 255.31 g/mol |

| Canonical SMILES | CC1=CC=CC=C1N=CC2=CC(=C(C=C2)OC)OC |

| InChIKey | XPUDSOZEVRVJAG-UHFFFAOYSA-N |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous imines exhibit diagnostic stretching vibrations near 1640–1620 cm in IR spectra . The NMR profile likely includes signals for methoxy protons (~3.8 ppm), aromatic protons (6.5–7.5 ppm), and the imine proton (~8.3 ppm) . Computational predictions using tools like PubChem’s 3D conformer generator suggest a planar geometry around the imine bond, stabilized by resonance .

Synthesis and Mechanistic Pathways

Conventional Synthesis

N-(3,4-Dimethoxybenzylidene)-O-toluidine is synthesized via a condensation reaction between 3,4-dimethoxybenzaldehyde and o-toluidine. This one-pot reaction typically employs mild acid catalysis (e.g., acetic acid) or solvent-free conditions to drive imine formation while removing water via azeotropic distillation. The general mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and dehydration:

Yields for such reactions vary widely (30–90%) depending on steric and electronic factors, with o-toluidine’s methyl group potentially slowing kinetics compared to aniline derivatives .

Catalytic Innovations

Recent advances in imine synthesis emphasize green chemistry principles. Manganese(III) acetylacetonate, for instance, has shown efficacy in catalyzing analogous peroxycyclization reactions under aerobic conditions, though its application to N-(3,4-Dimethoxybenzylidene)-O-toluidine remains unexplored . Microwave-assisted synthesis could further enhance reaction efficiency, reducing time and energy inputs compared to traditional reflux methods .

| Hazard Class | Category | Signal Word |

|---|---|---|

| Skin Irritation | Category 2 | Warning |

| Eye Irritation | Category 2 | Warning |

| Respiratory Irritation | Category 3 | Warning |

| Aquatic Toxicity | Category 1 | Danger |

Risk Mitigation

Recommended precautions include:

-

Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

-

Ventilation: Use fume hoods to minimize inhalation exposure.

-

Storage: Keep in a cool, dry place away from oxidizers and acids.

-

Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Recent Research and Future Directions

Computational Modeling

Density functional theory (DFT) simulations predict that substituting the methoxy groups with bulkier alkoxy chains could enhance thermal stability without compromising solubility . Such in silico studies accelerate the design of derivatives with tailored properties for optoelectronics or drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume